Linoleoyl-coenzyme A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Linoleoyl-coenzyme A is a substrate used to investigate the specificity and kinetics of acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT) and mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1).

Scientific Research Applications

Role in Cardiolipin Remodeling

Linoleoyl-coenzyme A is integral to the remodeling of cardiolipin, a phospholipid found in the inner mitochondrial membrane. A significant study identified the human mitochondrial monolysocardiolipin acyltransferase-1 (MLCL AT-1) as a key enzyme that utilizes this compound for the acylation of monolysocardiolipin to cardiolipin. This process is critical for maintaining mitochondrial function and energy production.

Key Findings:

- The enzyme MLCL AT-1 showed high specificity for this compound over other acyl-CoA derivatives such as oleoyl and palmitoyl-coenzyme A.

- Expression of MLCL AT-1 in HeLa cells significantly increased the incorporation of linoleic acid into cardiolipin, enhancing mitochondrial activity.

- In Barth syndrome lymphoblasts, which exhibit reduced cardiolipin levels, overexpression of MLCL AT-1 improved cardiolipin mass and mitochondrial function, suggesting therapeutic potential for conditions associated with cardiolipin deficiency .

Signaling Molecule

Beyond its structural roles, this compound functions as a signaling molecule that can influence various cellular processes. It has been shown to regulate pathways associated with energy metabolism and inflammation.

Research Insights:

- Fatty acid-CoA esters, including this compound, act as signaling molecules that modulate metabolic pathways. They can affect insulin signaling and glucose metabolism, particularly in pancreatic β-cells.

- Elevated levels of long-chain acyl-CoAs have been linked to reduced β-cell excitability and insulin secretion, which are critical factors in diabetes pathophysiology .

Inhibition of Lipoxygenase Enzymes

Recent investigations have highlighted the inhibitory effects of acyl-CoA derivatives on lipoxygenase enzymes, which are involved in inflammatory responses. This compound has demonstrated weak inhibitory activity against certain lipoxygenases.

Findings:

- This compound exhibited an IC50 value greater than 100 µM against lipoxygenase enzymes, indicating its potential role in modulating inflammatory pathways .

Metabolic Profiling and Disease Association

The concentration and activity of long-chain acyl-CoA esters like this compound have been studied in relation to metabolic disorders, including obesity and type 2 diabetes.

Case Studies:

- Research has shown that alterations in long-chain acyl-CoA concentrations correlate with insulin resistance and impaired glucose metabolism. This relationship highlights the importance of this compound in metabolic health and disease management .

Data Summary Table

Properties

CAS No. |

40757-80-0 |

|---|---|

Molecular Formula |

C39H67N7O18P3S |

Molecular Weight |

1030 g/mol |

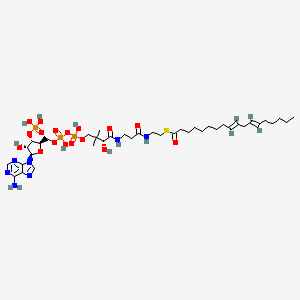

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8+,12-11+/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

GISNRZPAZNWKHE-XFLCQTJPSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

coenzyme A, linoleoyl- coenzyme A, S-9,12-octadecadienoate, (Z,Z) linoleoyl-CoA linoleoyl-coenzyme A linoleoyl-coenzyme A, (E,E)-isomer linoleoyl-coenzyme A, (E,Z)-isomer linoleoyl-coenzyme A, (Z,Z)-isomer linoleoyl-coenzyme A, octadecadienoate-1-(14)C-labeled, (Z,Z)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.